molecular formula C13H11Cl2NO B1363874 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde CAS No. 568543-96-4

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde

Cat. No.: B1363874
CAS No.: 568543-96-4
M. Wt: 268.13 g/mol
InChI Key: DHAJEOLBXDGTPV-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the pyrrole ring, along with an aldehyde functional group at the 3-position of the pyrrole ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds via a condensation mechanism, where the aldehyde group of 2,5-dichlorobenzaldehyde reacts with the nitrogen atom of 2,5-dimethylpyrrole, followed by cyclization to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate these derivatives to develop new therapeutic agents.

    Medicine: The compound and its derivatives are explored for their potential use in drug discovery and development. Their ability to interact with specific biological targets makes them candidates for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde and its derivatives depends on their specific biological targets and pathways. For example, derivatives with antimicrobial activity may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Anticancer derivatives may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acid:

    1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-methanol:

    1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-imine: This compound features an imine group, which can participate in different types of chemical reactions compared to the aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-6-11(14)3-4-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAJEOLBXDGTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366456
Record name 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568543-96-4
Record name 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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